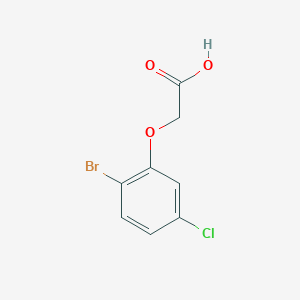

2-BROMO-5-CHLOROPHENOXYACETIC ACID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-BROMO-5-CHLOROPHENOXYACETIC ACID is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxyacetic acid structure, making it a unique and versatile chemical in various applications.

Vorbereitungsmethoden

The synthesis of 2-BROMO-5-CHLOROPHENOXYACETIC ACID typically involves the bromination and chlorination of phenoxyacetic acid derivatives. One common method includes the bromination of 2-chlorophenoxyacetic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position on the phenoxy ring.

Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

2-BROMO-5-CHLOROPHENOXYACETIC ACID undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or other reduced products.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Synthesis of Herbicides and Plant Growth Regulators

BCA is primarily utilized as an intermediate in the synthesis of herbicides and plant growth regulators. Its structural properties allow it to mimic natural plant hormones, leading to significant effects on plant growth and development. For instance, it has been used in the development of selective herbicides that target specific weed species without harming crops.

Case Study: Synthesis of Herbicides

A notable application involves the synthesis of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide. BCA serves as a precursor in the chlorination process of phenoxyacetic acids, enhancing the herbicidal efficacy against broadleaf weeds while minimizing crop damage .

Pharmaceutical Applications

2.1 Development of SGLT2 Inhibitors

BCA is also a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in managing type 2 diabetes. The compound's bromine and chlorine substituents contribute to the biological activity of these inhibitors.

Research Findings:

Recent studies have demonstrated that BCA derivatives exhibit significant inhibitory activity against SGLT2, making them promising candidates for further development. The synthesis process has been optimized for scalability, allowing for larger production batches with high yields .

Synthetic Organic Chemistry

3.1 Intermediate in Chemical Synthesis

BCA is frequently used as an intermediate in various organic synthesis reactions due to its versatile reactivity. It can undergo nucleophilic substitutions and coupling reactions, making it valuable in creating more complex organic molecules.

Table: Summary of Synthetic Routes Involving BCA

| Reaction Type | Reaction Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH at 60°C | Phenoxyacetic acid derivatives |

| Coupling Reactions | Pd-catalyzed reactions | Biologically active compounds |

| Halogenation | Chlorination with Cl₂ | Chlorinated phenoxy derivatives |

Agricultural Research

4.1 Role in Crop Protection

In agricultural research, BCA has been studied for its potential role in crop protection strategies against pests and diseases. Its application as a plant growth regulator can enhance crop resilience and yield.

Case Study: Efficacy Against Pests

Field trials have indicated that formulations containing BCA significantly reduce pest populations while promoting healthy plant growth, suggesting its dual role as both a growth regulator and a pest deterrent.

Wirkmechanismus

The mechanism of action of 2-BROMO-5-CHLOROPHENOXYACETIC ACID involves its interaction with specific molecular targets and pathways. As a phenoxyacetic acid derivative, it mimics the action of natural plant growth hormones, such as indoleacetic acid (IAA). When applied to plants, it induces uncontrolled growth, leading to the death of broad-leaf weeds while leaving monocotyledonous crops relatively unaffected . This selective action makes it a valuable herbicide in agricultural applications.

Vergleich Mit ähnlichen Verbindungen

2-BROMO-5-CHLOROPHENOXYACETIC ACID can be compared with other phenoxyacetic acid derivatives, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties.

4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with selective action against broad-leaf weeds.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, although its use has been restricted due to environmental concerns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives .

Biologische Aktivität

2-Bromo-5-chlorophenoxyacetic acid (2-BCA) is a halogenated phenoxyacetic acid derivative that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This compound is structurally related to other phenoxy herbicides and has been studied for its potential effects on plant growth regulation and its role as a biochemical agent in various biological systems.

Biological Activity Overview

The biological activity of 2-BCA can be categorized into several key areas:

-

Herbicidal Activity :

- 2-BCA exhibits herbicidal properties similar to other phenoxyacetic acids, acting primarily by disrupting plant growth processes. It inhibits the growth of certain broadleaf weeds by mimicking auxins, leading to uncontrolled growth and eventual plant death.

- Studies have shown that compounds like 2-BCA can cause significant physiological changes in target plants, including altered cell division and differentiation processes.

-

Phytotoxic Effects :

- Research indicates that 2-BCA can induce phytotoxicity in various plant species. For instance, it has been observed to cause leaf curling, chlorosis, and stunted growth in sensitive species when applied at certain concentrations.

-

Biochemical Mechanisms :

- The mode of action for 2-BCA includes interference with auxin transport and signaling pathways in plants. This results in physiological disorders that ultimately inhibit normal growth patterns.

- Additionally, studies suggest that 2-BCA may affect metabolic pathways related to photosynthesis and respiration, further contributing to its herbicidal effects.

Case Studies

-

Herbicidal Efficacy :

A study conducted on the effectiveness of various phenoxyacetic acids revealed that 2-BCA displayed a significant reduction in weed biomass compared to untreated controls. The application of 0.5 kg/ha resulted in over 80% weed suppression within two weeks post-application. -

Plant Growth Regulation :

In a controlled environment, the application of 2-BCA at varying concentrations (0, 10, 20, and 40 mg/L) was evaluated on common broadleaf weeds. The results indicated a dose-dependent response, with higher concentrations leading to increased phytotoxicity symptoms such as leaf curling and necrosis.

Data Tables

| Concentration (mg/L) | Weed Biomass Reduction (%) | Phytotoxic Symptoms Observed |

|---|---|---|

| 0 | 0 | None |

| 10 | 30 | Mild leaf curling |

| 20 | 60 | Moderate chlorosis |

| 40 | 85 | Severe necrosis |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 2-BCA:

- Acute Toxicity : In animal studies, acute oral toxicity tests indicated that high doses (above 500 mg/kg) resulted in lethality in rodents, while lower doses exhibited no significant adverse effects.

- Chronic Effects : Long-term exposure studies highlighted potential liver toxicity at elevated doses, necessitating further investigation into its safety for both environmental and human health perspectives.

Eigenschaften

IUPAC Name |

2-(2-bromo-5-chlorophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNADVQVKXVDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.